![molecular formula C18H23F4N3O3 B2355002 (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea CAS No. 1809885-32-2](/img/structure/B2355002.png)
(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC5026 is an inhibitor of soluble epoxide hydrolase (sEH; Ki = <0.05 nM). In vivo, EC5026 (10 mg/kg) increases conditioned place preference for the EC5026-paired chamber, indicating analgesia, in a rodent model of neuropathic pain. It also prevents withdrawal pain in morphine-dependent rats and increases the mechanical paw withdrawal threshold in a rat model of neuropathic pain induced by chronic constriction injury (CCI).
Scientific Research Applications
- EC5026 is an inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme. It has been investigated as a first-in-class analgesic for neuropathic pain management .
- By inhibiting sEH, EC5026 prevents the breakdown of natural analgesic and anti-inflammatory fatty acids. This represents a non-opioid approach to treating moderate to severe pain .
- Preclinical studies suggest that EC5026 regulates signaling lipid metabolism and inflammation responses. Its anti-inflammatory effects make it a potential candidate for managing inflammatory conditions .
- Clinical trials have evaluated the safety, tolerability, and pharmacokinetics of EC5026 in healthy subjects. These studies provide essential data for refining dosing strategies and planning future clinical trials .
- Understanding how EC5026 is metabolized, its half-life, and optimal dosing regimens is crucial for effective pain management. Researchers are investigating these aspects to optimize treatment protocols .
- Given the opioid epidemic, there’s a growing need for non-addictive pain management options. EC5026’s unique mechanism of action positions it as a promising alternative to traditional opioids .
- Ongoing clinical trials are assessing EC5026’s efficacy in patients with neuropathic pain. Researchers aim to establish its therapeutic benefits and safety profile in real-world scenarios .
Neuropathic Pain Treatment
Anti-Inflammatory Properties
Safety and Tolerability
Pharmacokinetics and Dosing Strategy
Non-Opioid Approach
Clinical Trials and Efficacy
Mechanism of Action
Target of Action
EC5026 is a potent and highly selective inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme . The sEH enzyme plays a crucial role in the metabolism of membrane fatty acids .
Mode of Action
EC5026 acts by inhibiting the sEH enzyme. This inhibition prevents the breakdown of natural analgesic and anti-inflammatory fatty acids . By stabilizing these fatty acids, EC5026 can exert its analgesic activity .
Biochemical Pathways
The sEH enzyme is a key player in the cytochrome P450 branch of the arachidonate cascade . It metabolizes a class of epoxy-fatty acids known as epoxyeicosatrienoic acids (EETs), which are potent, naturally occurring analgesics . By inhibiting sEH, EC5026 stabilizes these EETs, allowing them to exert their analgesic and anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile of EC5026 indicates that it is suitable for once-daily oral dosing . .
Result of Action
The inhibition of sEH by EC5026 leads to the stabilization of EETs. This results in the alleviation of pain and inflammation .
Action Environment
The action of EC5026 is influenced by the physiological environment in which it operates. For instance, EETs, the fatty acids whose breakdown is prevented by EC5026, are produced at high concentrations in areas of tissue damage and inflammation . Therefore, the presence of inflammation or tissue damage could potentially enhance the analgesic effects of EC5026.
properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRXHTKENPCGSZ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea | |
CAS RN |
1809885-32-2 |
Source
|
Record name | EC-5026 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EC-5026 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.